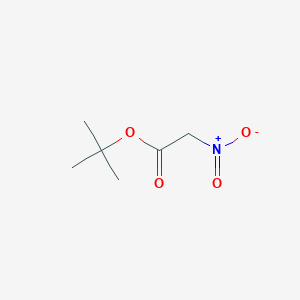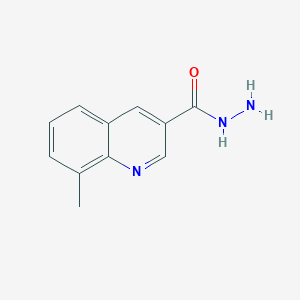
8-Methylquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a quinoline ring system substituted with a methyl group at the 8th position and a carbohydrazide group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-3-carbohydrazide typically involves the condensation of quinoline hydrazides with substituted aldehydes. One common method is the reaction of 8-methylquinoline-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions: 8-Methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methyl group at the 8th position can be substituted with other groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-amine derivatives.
科学的研究の応用
8-Methylquinoline-3-carbohydrazide has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Industry: It is utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 8-Methylquinoline-3-carbohydrazide varies depending on its application. In medicinal chemistry, its antimicrobial activity is believed to involve the inhibition of key enzymes in microbial metabolism. For instance, docking studies have shown that the compound can bind to the active site of enoyl-ACP reductase, an enzyme crucial for fatty acid synthesis in bacteria . This binding disrupts the enzyme’s function, leading to the inhibition of bacterial growth.
類似化合物との比較
Quinoline-3-carbohydrazide: Lacks the methyl group at the 8th position, which may affect its reactivity and biological activity.
2-Methylquinoline-3-carbohydrazide: Similar structure but with the methyl group at the 2nd position, leading to different chemical properties.
8-Methylquinoline-3-carbaldehyde: Precursor in the synthesis of 8-Methylquinoline-3-carbohydrazide.
Uniqueness: this compound is unique due to the specific positioning of the methyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
CAS番号 |
1307237-66-6 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC名 |
8-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O/c1-7-3-2-4-8-5-9(11(15)14-12)6-13-10(7)8/h2-6H,12H2,1H3,(H,14,15) |
InChIキー |
WRKMTQWMURWHNB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


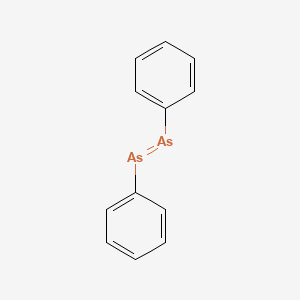
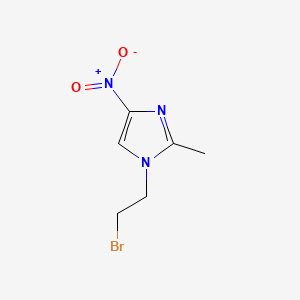
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
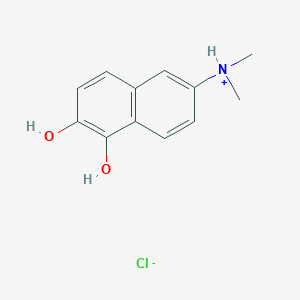

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
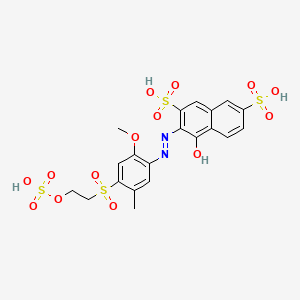

![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
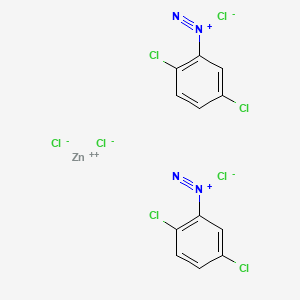


![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
